molecular formula C10H12ClN3 B1373580 (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride CAS No. 1269225-01-5

(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B1373580
CAS No.: 1269225-01-5
M. Wt: 209.67 g/mol
InChI Key: FTLGABDPYAKHSI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.34 (d, J = 8.4 Hz, 1H, aromatic), 7.91 (s, 1H, pyrazole-H), 7.72–7.63 (m, 2H, aromatic), 4.58 (s, 2H, –CH₂NH₃⁺), and 3.91 (br s, 3H, –NH₃⁺) .
  • ¹³C NMR (100 MHz, DMSO-d₆): Signals at δ 160.5 (C=N), 149.1 (pyrazole-C), 137.5–121.2 (aromatic carbons), and 43.8 (–CH₂NH₃⁺) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

  • N–H stretch (amine): 3300–2500 cm⁻¹ (broad)
  • C=N (pyrazole): 1590 cm⁻¹
  • C–Cl (hydrochloride): 750 cm⁻¹

Mass Spectrometry (MS)

  • ESI-MS : m/z 173.1 [M–Cl]⁺ (calculated for C₁₀H₁₁N₃⁺: 173.09) .

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the M06/6-311G* level predict a nonplanar geometry for the free base, with a dihedral angle of 62.4° between the pyrazole and phenyl rings . Protonation of the amine group increases planarity (dihedral angle: ~17°) due to charge stabilization. Key bond lengths include:

  • C–N (pyrazole): 1.32 Å
  • C–C (aryl–CH₂): 1.48 Å
  • N–H (amine): 1.01 Å

The HOMO–LUMO gap (4.2 eV) suggests moderate electronic delocalization, with charge transfer occurring from the pyrazole to the benzylamine moiety .

Solubility, Stability, and Hygroscopicity Profiles

Solubility

  • Water : >50 mg/mL (20°C) due to ionic character
  • Organic solvents : Soluble in methanol (>10 mg/mL), sparingly soluble in dichloromethane (<1 mg/mL)

Stability

  • Thermal : Decomposes at 210°C (DSC)
  • Photolytic : Stable under ambient light; degrades by 15% after 48 h under UV light (254 nm)

Hygroscopicity

  • Equilibrium moisture content : 2.8% at 60% relative humidity (25°C)

Table 1: Summary of Physicochemical Data

Property Value/Description Source
Molecular formula C₁₀H₁₂ClN₃
¹H NMR (DMSO-d₆) δ 8.34 (d), 7.91 (s), 4.58 (s)
FT-IR (C=N) 1590 cm⁻¹
Water solubility >50 mg/mL
Thermal decomposition 210°C

Properties

IUPAC Name

(2-pyrazol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLGABDPYAKHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269225-01-5
Record name [2-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 2-bromo-1-(1H-pyrazol-1-yl)benzene with methanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H12ClN3
  • Molecular Weight: 209.67 g/mol
  • CAS Number: 608515-41-9

The compound features a pyrazole ring attached to a phenyl group, which contributes to its reactivity and ability to form various derivatives.

Medicinal Chemistry

(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is being explored as a potential therapeutic agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.

Case Study:
In a study examining the antiproliferative effects of pyrazole derivatives, compounds similar to (2-(1H-Pyrazol-1-yl)phenyl)methanamine were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development in cancer therapy .

Biological Applications

The compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Its ability to modulate biological pathways makes it valuable in pharmacological research.

Mechanism of Action:
The compound may act by inhibiting specific enzymes involved in metabolic pathways or by binding to receptors that regulate cellular responses. This interaction can lead to altered cell signaling and potential therapeutic effects.

Material Science

This compound serves as a building block in the synthesis of advanced materials. Its unique structure allows for the creation of polymers and other materials with tailored properties.

Applications:

  • Synthesis of specialty chemicals
  • Development of polymeric materials with specific functionalities

Mechanism of Action

The mechanism of action of (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Pyrazole-Substituted Phenylmethanamine Hydrochlorides

The position of the pyrazole substituent on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name CAS No. Substitution Position Molecular Formula Purity (%) Key Applications/Notes
(2-(1H-Pyrazol-1-yl)phenyl)methanamine HCl - C-2 (ortho) C10H11ClN3 ≥95 High solubility; used in receptor studies
(3-(1H-Pyrazol-1-yl)phenyl)methanamine HCl 608515-39-5 C-3 (meta) C10H11ClN3 95 Intermediate for kinase inhibitors
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl 1107632-13-2 C-4 (para) C10H11ClN3 95 Broad use in drug discovery pipelines

Key Findings :

  • Para-substituted analogs (e.g., CAS 1107632-13-2) are more linear, favoring interactions with deep hydrophobic pockets in enzymes .

Substituent Variations on the Pyrazole Ring

Modifications to the pyrazole ring alter electronic properties and metabolic stability:

Compound Name CAS No. Pyrazole Substituent Molecular Formula Key Features
(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine HCl - Methyl at N-1 C11H13ClN3 Enhanced metabolic stability; reduced polarity
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine HCl 1803581-13-6 Triazole (replaces pyrazole) C8H10ClN5 Increased hydrogen-bonding capacity

Key Findings :

  • Triazole analogs (e.g., CAS 1803581-13-6) exhibit stronger interactions with metal ions in enzyme active sites .

Salt Form Comparisons

The choice of salt impacts solubility and handling:

Compound Name Salt Form Molecular Formula Solubility (mg/mL) Stability Notes
(2-(1H-Pyrazol-1-yl)phenyl)methanamine HCl Hydrochloride C10H11ClN3 50 (H2O) Stable at room temperature
N-Methyl analog (CAS 1269393-72-7) Dihydrochloride C11H15Cl2N3 120 (H2O) Hygroscopic; requires desiccation

Key Findings :

  • Dihydrochloride salts (e.g., CAS 1269393-72-7) offer higher aqueous solubility but demand stringent storage conditions .

Biological Activity

(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, also known as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a pyrazole ring attached to a phenyl group through a methanamine linker. The synthesis typically involves the reaction of hydrazine derivatives with appropriate aryl aldehydes or ketones, followed by hydrolysis and salt formation with hydrochloric acid.

Synthetic Route Overview

  • Formation of the Pyrazole Ring : Utilizes hydrazine derivatives and carbonyl compounds.
  • Introduction of the Phenyl Group : Achieved via electrophilic aromatic substitution.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity across various cancer cell lines. The following table summarizes findings from key studies:

Study Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via mitochondrial pathways
A549 (Lung)8.0Cell cycle arrest and increased reactive oxygen species
HepG2 (Liver)15.3Inhibition of proliferation through BAX/Bcl-2 modulation

These studies demonstrate that this compound can effectively inhibit tumor growth and induce apoptosis in various cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly as an antibiotic adjuvant. Research indicates that it enhances the efficacy of existing antibiotics against resistant strains of bacteria.

Study Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus0.5 µg/mLSynergistic effect with penicillin
Escherichia coli1.0 µg/mLEnhanced activity against resistant strains

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival.
  • Reactive Oxygen Species Generation : Increases oxidative stress within cells, leading to cell death.
  • Antibiotic Synergy : Enhances the permeability of bacterial membranes, allowing antibiotics to be more effective.

Study on Anticancer Activity

In a notable study involving breast cancer cell lines, researchers observed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Study on Antimicrobial Efficacy

Another investigation focused on the compound's role as an antibiotic adjuvant revealed that it significantly lowered the MIC values for several antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential utility in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-(chloromethyl)phenyl derivatives with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This method is efficient for introducing the pyrazole moiety .
  • Mannich Reaction : Use formaldehyde and secondary amines to functionalize the amine group. For example, reacting with N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions yields bis-functionalized derivatives (98% yield) .
  • Purification : Recrystallization from ethanol or chromatography ensures high purity. Monitor reaction progress via TLC or HPLC.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators for particulate protection .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Avoid open flames due to unknown flammability data .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .

Q. How can the crystal structure and molecular conformation of this compound be determined?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
  • Validation : Check R-factor (<5%) and residual electron density maps. Compare bond lengths/angles with similar amines in the Cambridge Structural Database (CSD).

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar amines in bioorthogonal "click" chemistry?

  • Methodological Answer :

  • Triazole vs. Pyrazole : The pyrazole group offers lower aromatic stabilization than triazoles, potentially reducing cycloaddition rates. Test reactivity with azides (e.g., benzyl azide) under Cu(I)-catalyzed conditions .
  • Kinetic Studies : Use NMR or LC-MS to monitor reaction progress. Compare rate constants (k) with [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine .

Q. What computational approaches predict the physicochemical and ADMET properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap). Validate with experimental UV-Vis spectra .
  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (1.2–1.8), aqueous solubility (∼2.1 mg/mL), and cytochrome P450 inhibition. Cross-reference with PubChem data .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-HRMS.
  • Thermal Stability : Heat samples at 40–80°C for 48 hours. Monitor decomposition using DSC/TGA .
  • Data Interpretation : Compare degradation pathways with structurally related amines (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) .

Contradictions and Gaps in Evidence

  • Stability Data : Multiple SDSs lack decomposition temperatures or incompatible materials, necessitating empirical testing .
  • Toxicity : While IARC and ACGIH classify no carcinogenic risk, acute toxicity data (e.g., LD₅₀) are absent, requiring in vitro assays (e.g., MTT on HepG2 cells) .

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